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Abstract
Ivaltinostat (formerly known as CG-200745) is a potent, orally active, pan-histone deacetylase

(HDAC) inhibitor that has demonstrated significant preclinical anti-tumor activity across a range

of cancer types. This document provides an in-depth technical overview of the available

preclinical data on Ivaltinostat, with a focus on its mechanism of action, in vitro and in vivo

efficacy, and synergistic potential with other chemotherapeutic agents. Detailed experimental

protocols and signaling pathway diagrams are included to support further research and

development efforts.

Core Mechanism of Action
Ivaltinostat functions as a pan-HDAC inhibitor, utilizing a hydroxamic acid moiety to bind to the

zinc-containing catalytic pocket of HDAC enzymes. This inhibition leads to an accumulation of

acetylated histones (notably H3 and H4) and other non-histone proteins, resulting in chromatin

remodeling and altered gene expression.[1][2] A key mechanism of Ivaltinostat's anti-tumor

effect is the induction of p53 acetylation, particularly at lysine residues K320, K373, and K382.

[3] This acetylation enhances p53 accumulation and promotes its transactivation activity,

leading to increased expression of downstream targets such as p21(Waf1/Cip1) and MDM2,

which in turn induces apoptosis and cell cycle arrest in cancer cells.[2][3]
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Furthermore, preclinical studies have elucidated Ivaltinostat's role in modulating the Hippo

signaling pathway. It has been shown to upregulate specific microRNAs, such as miR-509-3p,

which then target and suppress key components of the Hippo pathway, contributing to its anti-

proliferative effects.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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